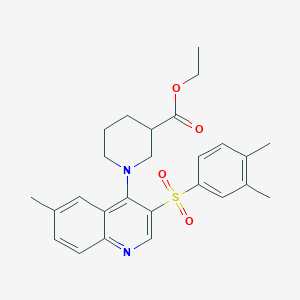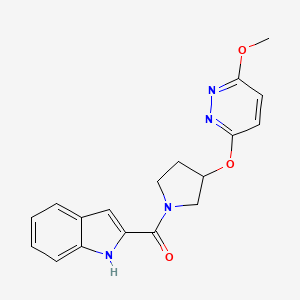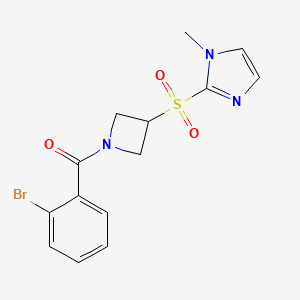
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C26H30N2O4S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is utilized in the catalytic synthesis of polyhydroquinoline derivatives, leveraging the efficiency of halogen-free, reusable Brönsted acidic ionic liquid catalysts. This approach facilitates a clean, simple methodology that yields the desired products with high efficiency and minimal environmental impact. The process exemplifies a one-pot condensation strategy under solvent-free conditions, emphasizing the catalyst's recyclability without significant loss of activity (Khaligh, 2014).
Anticancer Agent Synthesis
In the realm of medicinal chemistry, this compound is integral to the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated for their potential as anticancer agents. This synthetic route involves a sequential process starting from 4-methylbenzenesulfonylchloride and ethyl 4-piperidinecarboxylate, leading to a series of compounds with promising anticancer activities. The efficacy of these synthesized compounds is demonstrated through their low IC50 values, indicating their strong potential as anticancer agents relative to established drugs like doxorubicin (Rehman et al., 2018).
Antimicrobial Agent Development
The compound also plays a pivotal role in the synthesis and characterization of new quinazolines, positioned as potential antimicrobial agents. Through specific synthetic pathways, this compound contributes to the development of novel quinazolines that exhibit significant antibacterial and antifungal activities against various pathogenic strains, underscoring its utility in addressing microbial resistance (Desai et al., 2007).
Enzyme Inhibition for Therapeutic Applications
The compound is foundational in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, investigated for their enzyme inhibition activities. These derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurological disorders such as Alzheimer's disease. The synthesis pathway from ethyl piperidine-4-carboxylate to these derivatives highlights the compound's significance in developing therapeutics targeting enzyme inhibition (Khalid et al., 2014).
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-7-6-12-28(16-20)25-22-13-17(2)8-11-23(22)27-15-24(25)33(30,31)21-10-9-18(3)19(4)14-21/h8-11,13-15,20H,5-7,12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCKTKWSXDLBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)



![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2617180.png)





![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)

